4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-(1,6-dibromo-2-naphthyloxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride typically involves the reaction of 1,6-dibromo-2-naphthol with an appropriate ethylating agent to form the intermediate 2-(1,6-dibromo-2-naphthyloxy)ethyl compound. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the naphthyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of the corresponding dihydro derivatives.
Substitution: Formation of methoxy-substituted naphthyl derivatives.
Scientific Research Applications
4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromo-2-naphthol: A precursor in the synthesis of the compound.
2-(1,6-Dibromo-2-naphthyloxy)ethylamine: A related compound with similar structural features.
Uniqueness
4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both the naphthyl and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[2-(1,6-dibromonaphthalen-2-yl)oxyethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO.ClH/c18-14-2-3-15-13(11-14)1-4-16(17(15)19)21-10-7-12-5-8-20-9-6-12;/h1-4,11-12,20H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDCISMYUEUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-98-7 | |
Record name | Piperidine, 4-[2-[(1,6-dibromo-2-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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